![molecular formula C7H4F3N3 B010161 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine CAS No. 109113-96-4](/img/structure/B10161.png)
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
概要
説明
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrazines, including 2-(Trifluoromethyl) variants, involves various synthetic strategies that have been developed over the years. For instance, palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles has been utilized for the facile synthesis of imidazo[4,5-b]pyridines and -pyrazines, providing quick access to products with substitution at N1 and C2 (Rosenberg, Zhao, & Clark, 2012). Additionally, regioselective metalation strategies have been employed to afford a range of functionalized imidazo[1,5-a]pyrazine derivatives, showcasing the versatility of these compounds in organic synthesis (Board et al., 2009).
Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine is characterized by the presence of a trifluoromethyl group attached to the imidazo[1,2-a]pyrazine scaffold. This structural feature significantly influences the chemical and physical properties of the compound. The analysis of noncovalent complexes formed with imidazo[1,2-a]pyrazines adsorbed onto silver clusters using density functional theory (DFT) methods provides insights into the molecular interactions and stability of these compounds (Contreras‐Torres, 2019).
Chemical Reactions and Properties
Imidazo[1,2-a]pyrazines, including the 2-(Trifluoromethyl) variant, participate in a wide range of chemical reactions, leading to diverse chemical properties. For example, a metal-free protocol has been developed for the synthesis of novel 6-(het)aryl-5-aryl-5H-imidazo[4,5-b][1,2,5]oxadiazolo[3,4-e]pyrazines, showcasing the compound's reactivity and the potential for structural diversity (Kvashnin, Rusinov, & Charushin, 2018).
Physical Properties Analysis
The physical properties of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine, such as solubility, melting point, and stability, are influenced by its molecular structure. The trifluoromethyl group contributes to the compound's lipophilicity and can affect its solubility in organic solvents. Detailed analysis of these properties requires specific studies focusing on the physical characterization of the compound.
Chemical Properties Analysis
The chemical properties of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine are marked by its reactivity towards various organic transformations. The presence of the trifluoromethyl group can influence the electron density of the imidazo[1,2-a]pyrazine ring, affecting its reactivity in nucleophilic and electrophilic reactions. Studies have demonstrated the compound's utility in the synthesis of diverse derivatives, highlighting its role in medicinal chemistry and drug development (Goel, Luxami, & Paul, 2015).
科学的研究の応用
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in the synthesis of various biologically active compounds . For example, imidazo[1,2-a]pyrazine derivatives have been synthesized using an iodine-catalyzed method and have shown significant anti-cancer activities . These compounds were evaluated against four cancer cells (Hep-2, HepG2, MCF-7, A375) and the normal Vero cell .
In another study, anti-TB compounds of the imidazo[1,2-a]pyridine class were reviewed, discussing their development based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
-
Organic Synthesis and Drug Development Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This compound has shown significant reactivity and multifarious biological activity .
-
Anticancer Activity Imidazo[1,2-a]pyrazine derivatives have been synthesized using an iodine-catalyzed method and have shown significant anticancer activities . The synthesized compounds were evaluated against four cancer cells (Hep-2, HepG2, MCF-7, A375) and the normal Vero cell .
-
Antimicrobial Activity Novel imidazo[1,2-a]pyrazine-1,2,3-triazole conjugates have been synthesized via a click chemistry approach and tested for their in vitro antimicrobial activity .
-
Fluorescent Derivatives An efficient iodine-catalyzed method has been reported for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations . The product, generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, undergoes [4 + 1] cycloaddition with tert-butyl isocyanide, affording the corresponding imidazopyrazine and imidazopyridine derivatives in good yields . The photophysical properties of these new fluorescent derivatives are also presented .
-
Antibacterial Activity Novel imidazo[1,2-a]pyrazine-1,2,3-triazole conjugates have been synthesized via a click chemistry approach, and tested for their in vitro antimicrobial activity . These compounds were compared with the standard drugs Streptomycin .
特性
IUPAC Name |
2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-4-13-2-1-11-3-6(13)12-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOZMIOBJGXNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390500 | |
| Record name | 2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine | |
CAS RN |
109113-96-4 | |
| Record name | 2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

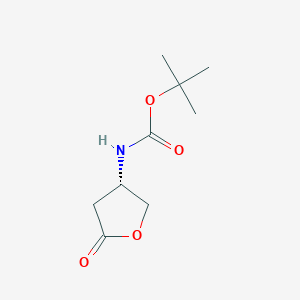
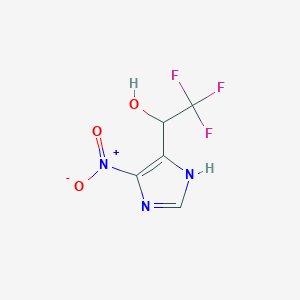
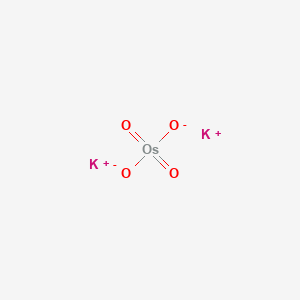


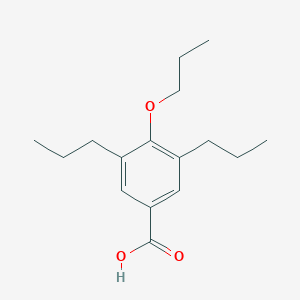
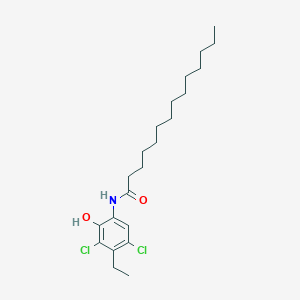
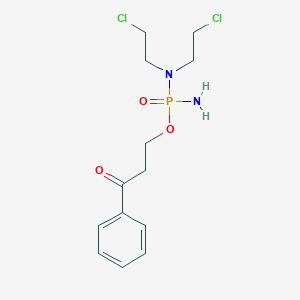
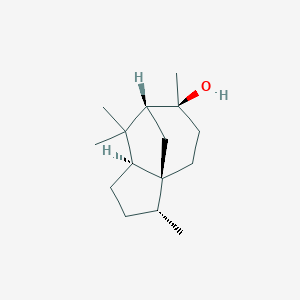




![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)